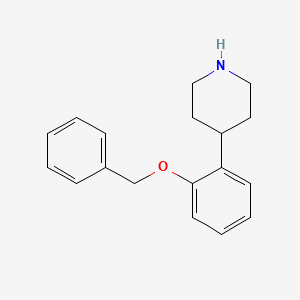

4-(2-(Benzyloxy)phenyl)piperidine

Description

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

4-(2-phenylmethoxyphenyl)piperidine |

InChI |

InChI=1S/C18H21NO/c1-2-6-15(7-3-1)14-20-18-9-5-4-8-17(18)16-10-12-19-13-11-16/h1-9,16,19H,10-14H2 |

InChI Key |

XJJHPGZYVOFINN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological properties of 4-(2-(Benzyloxy)phenyl)piperidine derivatives

An In-Depth Technical Guide to the Pharmacological Properties of 4-(2-(Benzyloxy)phenyl)piperidine Derivatives

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, present in over twenty classes of drugs.[1][2][3] Its derivatives form the backbone of numerous therapeutic agents, from analgesics to antipsychotics.[3] Within this broad chemical family, the 4-(2-(benzyloxy)phenyl)piperidine scaffold has emerged as a particularly versatile and promising core for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships of these derivatives, intended for researchers, scientists, and drug development professionals.

The unique arrangement of the benzyloxy, phenyl, and piperidine moieties in this scaffold allows for interaction with a diverse range of biological targets. This has led to the discovery of compounds with potent activities as opioid receptor modulators, dopamine receptor antagonists, and acetylcholinesterase inhibitors, highlighting its significant potential in addressing complex medical needs in pain management, neurodegenerative diseases, and psychiatric disorders.[4][5][6][7][8]

Core Synthesis Strategies

The synthesis of 4-(2-(benzyloxy)phenyl)piperidine derivatives typically involves multi-step processes starting from commercially available piperidine precursors. A common and effective strategy centers on the O-alkylation of a hydroxylated piperidine, followed by N-alkylation or reductive amination to introduce desired substituents.

A representative synthetic pathway begins with a protected hydroxypiperidine, such as tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is alkylated using a substituted benzyl bromide in the presence of a strong base like sodium hydride (NaH) to form the critical benzyloxy ether linkage. Following this, the Boc protecting group is removed under acidic conditions to yield the secondary amine. This intermediate can then be further modified at the piperidine nitrogen through various reactions, including N-alkylation with another benzyl bromide or reductive amination with an appropriate aldehyde, to produce the final target compounds.[6] This versatile approach allows for the systematic modification of both the benzyloxy and the N-substituent groups to explore the structure-activity relationship (SAR).[6][9]

Caption: Simplified D4 receptor antagonist signaling pathway.

-

Dopamine Transporter (DAT) Inhibition: In the pursuit of treatments for cocaine addiction, which is strongly linked to DAT, piperidine analogues have been developed as selective DAT inhibitors. [10]By blocking the reuptake of dopamine from the synaptic cleft, these compounds can modulate dopaminergic neurotransmission, a mechanism central to the reinforcing effects of cocaine. [10]

Acetylcholinesterase (AChE) Inhibition: A Strategy for Dementia

Certain derivatives of this scaffold are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. [7][11]By inhibiting AChE, these compounds increase acetylcholine levels in the brain. This mechanism is the basis for several drugs used to treat the symptoms of Alzheimer's disease and other dementias. [11]Compounds such as 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine have demonstrated extremely high potency and selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE). [7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-(2-(benzyloxy)phenyl)piperidine scaffold has yielded crucial insights into the structural requirements for activity at different targets.

| Target | Structural Moiety | SAR Observation | Reference |

| Dopamine Transporter (DAT) | Piperidine Nitrogen | Substitution with a powerful electron-withdrawing group (e.g., cyano) produces highly potent and selective ligands. | [10] |

| Benzhydryl Group | The oxygen and nitrogen atoms in the benzhydryl ether/amine linkage are largely interchangeable without significant loss of activity. | [10] | |

| Dopamine D4 Receptor (D4R) | N-Substituent | The nature of the N-alkylated group (e.g., substituted benzyls, imidazopyridines) significantly impacts potency and selectivity. | [6] |

| O-Benzyl Group | Modifications such as adding fluoro or methyl groups to the benzyl ring can fine-tune activity. For example, 3-fluorobenzyl and 4-fluoro-3-methylbenzyl groups produced active compounds. | [6][9] | |

| Acetylcholinesterase (AChE) | Benzamide Moiety | Introduction of a bulky substituent in the para position of the benzamide ring substantially increases inhibitory activity. | [11] |

| Benzamide Nitrogen | Alkylation (e.g., with a methyl group) or arylation (with a phenyl group) on the amide nitrogen dramatically enhances potency. | [7][11] | |

| Piperidine Nitrogen | The basicity of the piperidine nitrogen is critical for high activity; converting it to a non-basic amide (N-benzoylpiperidine) renders the compound almost inactive. | [11] |

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

To quantify the affinity of novel derivatives for a specific target, receptor binding assays are indispensable. This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.

Objective: To measure the ability of a 4-(2-(benzyloxy)phenyl)piperidine derivative to displace a known radioligand from the dopamine transporter, thereby determining its binding affinity (IC₅₀) and calculating its Ki.

Materials:

-

Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).

-

Test Compounds: Synthesized piperidine derivatives dissolved in DMSO.

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT cells).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept low (<1%) to avoid interference.

-

Dilute the [³H]WIN 35,428 in the assay buffer to a final concentration near its Kd value.

-

Thaw the DAT membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer.

-

-

Incubation:

-

In a 96-well plate, combine the assay buffer, the test compound (or vehicle for total binding), the [³H]WIN 35,428, and the membrane preparation.

-

For non-specific binding (NSB) determination, add a high concentration of a known non-radioactive DAT inhibitor (e.g., cocaine or GBR 12909) to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioactivity.

-

-

Quantification:

-

Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Convert the CPM of the test compound wells into a percentage of specific binding relative to the control (vehicle) wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Therapeutic Potential and Future Directions

The diverse pharmacology of 4-(2-(benzyloxy)phenyl)piperidine derivatives positions them as a high-value scaffold for addressing a range of unmet medical needs:

-

Pain Management: Development of potent analgesics with potentially improved side-effect profiles. [4][12]* Neurodegenerative Diseases: As AChE inhibitors for Alzheimer's disease or D4R antagonists for Parkinson's-related dyskinesias. [6][7]* Psychiatric and Substance Use Disorders: As DAT inhibitors for addiction therapy or antipsychotics. [5][10][13] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their drug-like characteristics, including oral bioavailability and brain penetration. Further exploration of substitutions on both the benzyloxy and phenyl rings could yield compounds with even greater potency and selectivity for their respective targets, paving the way for the next generation of therapeutics derived from this remarkable chemical scaffold.

References

- EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google P

- Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937-948.

- Che, F., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.

- Various Authors. (2021). Pharmacological properties of natural piperidine derivatives.

- Wang, C., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.

- Wikipedia contributors. Phenylpiperidines. Wikipedia.

- Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.

- Che, F., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC.

- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google P

- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)

- Various Authors. (2023). Structure–activity relationship of piperidine derivatives with...

- 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. Chem-Impex.

- Various Authors. (2023).

- Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]

- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

The Therapeutic Potential of 4-(2-(Benzyloxy)phenyl)piperidine in CNS Research: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking a Privileged Scaffold for Novel CNS Therapeutics

The piperidine ring is a cornerstone of central nervous system (CNS) drug discovery, embedded in a vast array of approved therapeutics targeting a wide range of neurological and psychiatric disorders.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of CNS targets. When combined with a phenyl group, the resulting 4-phenylpiperidine scaffold is a classic "privileged structure," known to interact with targets such as opioid receptors and monoamine transporters.[1][3] The further introduction of a benzyloxy moiety introduces additional steric and electronic features that can be exploited to fine-tune pharmacological activity and pharmacokinetic properties.

This technical guide delves into the therapeutic potential of a specific, yet underexplored, member of this chemical family: 4-(2-(Benzyloxy)phenyl)piperidine . While direct research on this precise molecule is not extensively published, this document will synthesize data from closely related analogs and foundational principles of CNS drug discovery to build a compelling scientific case for its investigation. We will explore its potential mechanisms of action, propose a strategic framework for its preclinical evaluation, and provide detailed experimental protocols for its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter for the next generation of CNS therapies.

Deconstructing the Scaffold: Predicted Pharmacological Profile

The structure of 4-(2-(Benzyloxy)phenyl)piperidine suggests several plausible biological targets within the CNS, based on the established pharmacology of its constituent chemical motifs.

The 4-Phenylpiperidine Core: A Gateway to Monoaminergic and Opioid Systems

The 4-phenylpiperidine core is a well-established pharmacophore for ligands of monoamine transporters (dopamine, norepinephrine, and serotonin) and opioid receptors.[1] For instance, the butyrophenone class of antipsychotics, such as haloperidol, features a 4-phenylpiperidine moiety and exhibits potent dopamine D2 receptor antagonism.[1] Furthermore, 4-benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[4] This suggests that 4-(2-(Benzyloxy)phenyl)piperidine could modulate monoaminergic neurotransmission, a key mechanism in the pathophysiology of depression, anxiety, schizophrenia, and Parkinson's disease.

The Benzyloxy Substituent: A Handle for Selectivity and Potency

The introduction of a benzyloxy group at the 2-position of the phenyl ring is a critical modification that can significantly influence receptor affinity and selectivity. Research on 3- and 4-benzyloxypiperidine derivatives has demonstrated their potential as selective dopamine D4 receptor antagonists.[5] The position of the benzyloxy group on the phenyl ring, along with substitutions on the benzyl moiety itself, can dramatically alter binding affinity and selectivity against other dopamine receptor subtypes.[5] This precedent strongly suggests that the 2-benzyloxy substitution in our compound of interest could confer selectivity for a specific CNS target.

A Strategic Framework for Preclinical Investigation

A systematic and multi-tiered approach is essential to elucidate the therapeutic potential of 4-(2-(Benzyloxy)phenyl)piperidine. The following experimental workflow outlines a logical progression from initial screening to in vivo efficacy studies.

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method development for 4-(2-(Benzyloxy)phenyl)piperidine detection

Executive Summary

This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 4-(2-(Benzyloxy)phenyl)piperidine . This molecule serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals (e.g., NMDA antagonists and opioid derivatives).[1]

The protocol addresses the specific chromatographic challenges posed by this analyte: the basicity of the secondary piperidine amine (

Analyte Characterization & Chromatographic Strategy

Chemical Properties[2][3][4][5][6][7]

-

Analyte: 4-(2-(Benzyloxy)phenyl)piperidine

-

Functional Groups: Secondary amine (piperidine), Ether linkage (benzyloxy), Aromatic rings.[1]

-

Challenge: The secondary amine is protonated at neutral and acidic pH. On traditional silica-based C18 columns, these positively charged amines interact with residual silanol groups (

), causing severe peak tailing and retention time instability.[2][3]

The "Charged Surface" Solution

To mitigate silanol interactions without using non-volatile ion-pairing agents (like TFA or TEA), this protocol employs a Charged Surface Hybrid (CSH) stationary phase.[1][3][4] These columns possess a low-level positive surface charge that repels the protonated amine analyte, effectively eliminating secondary interactions and ensuring excellent peak symmetry.[1]

Method Development Decision Tree

The following logic flow dictates the selection of column and mobile phase based on the analyte's physicochemical properties.

Figure 1: Strategic decision pathway for basic amine method development. The selected path (Green) prioritizes robustness and MS compatibility.

Detailed Experimental Protocol

Reagents and Standards

-

Reference Standard: 4-(2-(Benzyloxy)phenyl)piperidine (>98% purity).[2][3]

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).[1][3]

-

Additives: Formic Acid (LC-MS Grade) or Trifluoroacetic Acid (TFA) if UV-only.[2][3]

Instrumentation

-

System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Column: Waters XSelect CSH C18 (

) or equivalent base-deactivated column (e.g., Agilent Zorbax Eclipse Plus C18).[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.[1][2][3]7) keeps amine protonated and soluble.[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides lower backpressure and sharper peaks than MeOH.[1] |

| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[1][8] |

| Column Temp | 40°C | Reduces viscosity and improves mass transfer (sharper peaks).[1] |

| Injection Vol | 5-10 µL | Dependent on sample concentration. |

| Detection | UV 214 nm (Primary), 254 nm (Secondary) | 214 nm for max sensitivity (amide/amine); 254 nm for specificity (phenyl).[1] |

Gradient Profile

A gradient is necessary to elute the hydrophobic benzyloxy group efficiently while separating potential polar impurities.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Initial Equilibration |

| 1.00 | 95 | 5 | Isocratic Hold (Focusing) |

| 10.00 | 10 | 90 | Linear Gradient Ramp |

| 12.00 | 10 | 90 | Wash Step |

| 12.10 | 95 | 5 | Return to Initial |

| 15.00 | 95 | 5 | Re-equilibration |

Analytical Workflow & Sample Preparation[2][6][9][12]

Correct sample preparation is vital to prevent "solvent effects" (peak distortion caused by strong injection solvents).[1]

Figure 2: Sample preparation workflow emphasizing the dilution step to match the mobile phase strength.

Protocol Steps:

-

Stock Solution: Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in Methanol.[1] (Conc: 1.0 mg/mL).[1]

-

Working Standard: Transfer 100 µL of Stock Solution to a 1.5 mL vial. Add 900 µL of Mobile Phase A . Vortex mix. (Conc: 0.1 mg/mL).[1]

-

System Suitability: Inject the Working Standard 5 times. Verify parameters (see Section 5).

Method Validation (Self-Validating System)[2][7]

To ensure trustworthiness, the method must meet specific System Suitability Testing (SST) criteria before every analysis run.[1]

System Suitability Limits

| Parameter | Acceptance Criteria | Scientific Basis |

| Retention Time ( | %RSD | Ensures pump and gradient stability.[2][3] |

| Peak Area | %RSD | Ensures injector precision.[1] |

| Tailing Factor ( | Critical for basic amines; >1.5 indicates silanol interaction.[1] | |

| Theoretical Plates ( | Ensures column efficiency.[1] |

Linearity & Range

-

Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

-

Acceptance:

.[1]

Specificity

-

Protocol: Inject a "Blank" (Mobile Phase A) and verify no peaks elute at the retention time of the analyte.

Troubleshooting Guide

Issue 1: Peak Tailing (

-

Cause: Secondary interactions with residual silanols.[1]

-

Solution A: Ensure the column is "End-capped" or a "Hybrid" particle (e.g., Waters BEH/CSH).[1][3]

-

Solution B: Increase buffer strength.[1] Add 10mM Ammonium Formate to Mobile Phase A.[1]

-

Solution C: (If UV only) Add 0.05% Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1]

Issue 2: Retention Time Drift

-

Cause: pH instability or insufficient equilibration.[1]

-

Solution: Ensure the column is re-equilibrated for at least 5 column volumes (approx. 3-4 mins at 1 mL/min) between runs. Check pH of Mobile Phase A.

Issue 3: High Backpressure

-

Cause: Particulate matter or precipitation.[1]

-

Solution: Filter all samples through 0.2 µm filters. If using Phosphate buffer (alternative method), ensure no precipitation occurs when mixing with ACN.[1][9]

References

-

Waters Corporation. Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds.[1] Waters Application Notes.[1] Link

-

McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 1217(6), 858-880.[1] Link

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][7] Link

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1]Link

-

Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1] Link

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. 2988127-91-7|4-(4-(Benzyloxy)phenyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

- 4. support.waters.com [support.waters.com]

- 5. hplc.eu [hplc.eu]

- 6. hpst.cz [hpst.cz]

- 7. 4-Phenylpiperidine | SIELC Technologies [sielc.com]

- 8. benchchem.com [benchchem.com]

- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

Solubility of 4-(2-(Benzyloxy)phenyl)piperidine in DMSO and methanol

Technical Application Note: Solubility Profiling & Handling of 4-(2-(Benzyloxy)phenyl)piperidine

Abstract & Scope

This technical guide provides a comprehensive protocol for the solubilization, handling, and storage of 4-(2-(Benzyloxy)phenyl)piperidine , a lipophilic piperidine derivative often utilized as a scaffold in medicinal chemistry (e.g., GPCR ligand synthesis). Due to the presence of both a basic secondary amine and a lipophilic benzyloxy ether tail, this compound exhibits specific solubility behaviors in polar aprotic (DMSO) and polar protic (Methanol) solvents. This note addresses the critical parameters for preparing stable stock solutions and avoiding common pitfalls such as "oiling out" or salt disproportionation.

Chemical Profile & Predicted Properties

To understand solubility, we must first analyze the molecular interactions.

-

Compound Name: 4-(2-(Benzyloxy)phenyl)piperidine

-

Core Structure: A piperidine ring substituted at the 4-position with a phenyl group, which bears an ortho-benzyloxy substituent.

-

Molecular Weight: ~267.37 g/mol (Free Base)

-

Predicted LogP: ~3.4 (Lipophilic)

-

pKa (Piperidine N): ~10.5 (Highly Basic)

Solvation Mechanism:

-

DMSO: Solubilizes via dipole-dipole interactions and dispersion forces with the aromatic rings. The high dielectric constant of DMSO (

) stabilizes the polar amine. -

Methanol: Solubilizes via hydrogen bonding (donor/acceptor) with the amine and ether oxygen.

Solubility Data Summary

The following data represents expected solubility ranges based on structural analogs (e.g., 4-benzylpiperidine, 4-phenylpiperidine) and general solubility rules for lipophilic amines.

| Solvent | Form | Solubility Rating | Estimated Concentration | Application |

| DMSO | Free Base | Excellent | > 50 mg/mL (> 100 mM) | Primary Stock Solution |

| DMSO | HCl Salt | High | > 25 mg/mL | Primary Stock Solution |

| Methanol | Free Base | Good | 10 - 25 mg/mL | LC-MS Dilution, Intermediates |

| Methanol | HCl Salt | High | > 30 mg/mL | Recrystallization, Analysis |

| Water | Free Base | Poor | < 0.1 mg/mL | Biological Assay Buffer |

| Water | HCl Salt | Moderate | 1 - 5 mg/mL | Biological Assay Buffer |

Critical Note: The ortho-substitution pattern may introduce steric hindrance that slightly reduces solubility compared to para-isomers due to disrupted crystal packing, potentially increasing solubility in organic solvents but making crystallization more difficult.

Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution

Use this protocol for preparing long-term storage stocks for biological screening.

Materials:

-

Compound: 4-(2-(Benzyloxy)phenyl)piperidine (Solid)

-

Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%)

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Procedure:

-

Weighing: Accurately weigh 13.4 mg of the compound (Free Base) or equivalent salt mass into the amber vial.

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Tip: Do not use a plastic pipette tip for long-term storage transfer; DMSO can leach plasticizers. Use glass or positive displacement pipettes.

-

-

Vortexing: Vortex at medium speed for 30-60 seconds.

-

Observation: The solid should dissolve rapidly. If "schlieren" lines (wavy optical distortions) are visible, mixing is incomplete.

-

-

Sonication (Optional): If particles remain, sonicate in a water bath at ambient temperature for 5 minutes.

-

Warning: Avoid heating above 40°C to prevent degradation.

-

-

Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved solids or moisture contamination.

Protocol B: Solubility Determination (Visual Kinetic Method)

Use this protocol if you need to determine the exact solubility limit for your specific batch.

Workflow Diagram:

Figure 1: Step-by-step workflow for visually determining the solubility limit using an incremental addition method.

Handling & Troubleshooting

Chemical Interaction Diagram

Understanding how the solvent interacts with the molecule helps predict stability.

Figure 2: Solvation interaction map. Note the strong hydrophobic repulsion with water, necessitating organic co-solvents.

Common Issues & Solutions

-

Hygroscopicity of DMSO:

-

Issue: DMSO absorbs water from the air. If the water content rises >1%, the lipophilic free base may precipitate over time.

-

Solution: Use single-use aliquots stored at -20°C. Do not freeze-thaw more than 3 times.

-

-

"Oiling Out" in Water:

-

Issue: When diluting a DMSO stock into an aqueous buffer, the compound may form oily droplets instead of a precipitate or solution.

-

Solution: Ensure the aqueous buffer is well-stirred during addition. Keep DMSO concentration <1% if possible, or use a surfactant (e.g., 0.05% Tween-80) to stabilize the dispersion.

-

-

Salt vs. Free Base:

-

If using the Hydrochloride (HCl) salt , avoid dissolving in pure acetone or ether, as it will likely be insoluble. Use Methanol or DMSO.

-

If using the Free Base , avoid acidic aqueous buffers unless you intend to form the salt in situ (which increases solubility).

-

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

-

PubChem Compound Summary. "4-Phenylpiperidine derivatives." National Center for Biotechnology Information. Accessed Oct 2023. Link

-

MilliporeSigma. "Solubility Protocols for Hydrophobic Amines." Technical Library. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-(Benzyloxy)phenyl)piperidine

A Guide for Optimizing Reaction Yield and Purity

Welcome to the technical support guide for the synthesis of 4-(2-(Benzyloxy)phenyl)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important structural motif. As a key intermediate in the development of various pharmacologically active agents, achieving a high-yield, reproducible synthesis is paramount.[1]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis. Our approach is to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory work.

Choosing Your Synthetic Pathway

The synthesis of 4-arylpiperidines can be approached through several established methods. The two most versatile and commonly employed routes are the Suzuki-Miyaura cross-coupling and reductive amination. The choice of route often depends on the availability of starting materials, functional group tolerance, and scalability requirements.

-

Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction is a powerful tool for forming the crucial C(sp²)-C(sp²) bond between the phenyl and piperidine rings.[2] It typically involves coupling a piperidine-derived organoboron reagent with an aryl halide. This route is prized for its high functional group tolerance and generally good yields.[3][4]

-

Reductive Amination : This method involves the reaction of a 4-piperidone derivative with an appropriate aniline, forming an imine or enamine intermediate that is subsequently reduced to the target piperidine.[5] This is a straightforward approach, particularly when the corresponding piperidone and aniline are readily available.

Below, we address common issues and optimization strategies for these pathways.

Troubleshooting and FAQ

This section is structured to address specific problems you may encounter during the synthesis.

Section 1: Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, but its success hinges on the careful optimization of multiple interacting parameters.[3] A typical route involves the coupling of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine with 1-(benzyloxy)-2-bromobenzene .

Q1: My Suzuki-Miyaura coupling reaction shows low conversion to the desired product. What are the most likely causes and how can I fix it?

A1: Low conversion is a common issue that can often be traced back to the catalyst system, base, or reaction conditions.

-

Catalyst and Ligand Choice: The palladium catalyst and its associated ligand are critical. While many catalysts exist, phosphine-ligand-based systems are common. For challenging couplings, consider using more advanced catalysts known for high activity.[6]

-

Recommendation: Start with a reliable catalyst like Pd(PPh₃)₄ or PdCl₂(dppf). If yields are poor, switching to a more electron-rich and sterically hindered ligand can improve the rate of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2]

-

-

Base Selection: The base plays multiple roles, including the activation of the boronic ester and the formation of the active palladium species.[2] Its strength and solubility are crucial.

-

Solvent System: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is common.

-

Temperature Control: Suzuki couplings are often run at elevated temperatures (e.g., 70-100 °C) to drive the reaction to completion.[6]

-

Recommendation: If conversion is low at a lower temperature (e.g., 80 °C), cautiously increasing the temperature in increments of 10 °C may improve the yield. Monitor for potential decomposition of starting materials or product.

-

Q2: I am observing a significant amount of a homo-coupled byproduct from my aryl bromide. How can I minimize this side reaction?

A2: Homo-coupling (Glaser coupling) of the aryl halide is a known side reaction, often promoted by oxygen or suboptimal catalyst conditions.

-

Rigorous Degassing: The most common cause is the presence of molecular oxygen, which can interfere with the catalytic cycle.

-

Recommendation: Ensure your reaction solvent is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Stoichiometry: An excess of the boronic ester relative to the aryl halide can sometimes favor the desired cross-coupling over homo-coupling.

-

Recommendation: Try using a slight excess (1.1 to 1.2 equivalents) of the N-Boc-piperidine boronic ester.

-

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale & Reference |

| Aryl Halide | 1-(benzyloxy)-2-bromobenzene (1.0 eq) | Bromo-derivatives offer a good balance of reactivity and stability.[6] |

| Boronic Ester | N-Boc-4-(pinacolato)piperidine (1.2 eq) | A slight excess helps drive the reaction to completion. |

| Catalyst | Pd(PPh₃)₄ (5 mol %) | A commercially available and generally reliable catalyst for Suzuki couplings.[4] |

| Base | K₃PO₄ (2.0 - 3.0 eq) | An effective base for activating the boronic ester.[4][6] |

| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common solvent system that facilitates solubility of both organic and inorganic reagents.[4] |

| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate.[6] |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and side reactions. |

Section 2: Reductive Amination Pathway

This pathway typically involves the reaction of N-Boc-4-piperidone with 2-(benzyloxy)aniline , followed by reduction of the resulting imine/enamine intermediate.

Q3: My reductive amination reaction is slow and gives a low yield of the desired product. How can I improve it?

A3: The success of reductive amination depends on the efficient formation of the imine intermediate and its subsequent reduction.

-

Choice of Reducing Agent: The reducing agent must be mild enough not to reduce the starting ketone but reactive enough to reduce the imine.

-

Recommendation: Sodium triacetoxyborohydride (STAB) is the reagent of choice for most reductive aminations.[8] It is less hazardous than sodium cyanoborohydride and is particularly effective for the reduction of iminium ions formed from less nucleophilic anilines.

-

-

pH Control: Imine formation is a pH-dependent equilibrium. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

-

Recommendation: Adding a small amount of acetic acid (often used as a co-solvent or catalyst) can facilitate imine formation. For sensitive substrates, performing the reaction without acid and relying on the mild acidity of STAB can be effective.[8]

-

-

Reaction Sequence: Sometimes, pre-forming the imine before adding the reducing agent can improve yields.

-

Recommendation: Stir the N-Boc-4-piperidone and 2-(benzyloxy)aniline together in the solvent (e.g., Dichloromethane or 1,2-Dichloroethane) for 1-2 hours before adding the STAB. This allows the imine equilibrium to be established.

-

Section 3: Deprotection and Purification

Q4: I am struggling to remove the N-Boc protecting group without cleaving the benzyl (Bn) ether. What conditions should I use?

A4: This is a classic chemoselectivity challenge. The benzyl ether is sensitive to harsh acidic conditions or hydrogenolysis, while the Boc group requires acid for removal.

-

Standard Acidic Conditions: The key is to use conditions that are strong enough to cleave the Boc group relatively quickly at low temperatures, minimizing exposure time for the benzyl ether.

-

Recommendation: The most common and often successful method is using a solution of 4M HCl in 1,4-dioxane at 0 °C to room temperature.[9] Another option is using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), typically at a concentration of 20-50%, also at 0 °C to room temperature.[10] Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

-

-

Alternative, Milder Methods: If the standard conditions still cause issues, mechanochemical methods or different acid systems can be explored.

Q5: My final product is difficult to purify by column chromatography. The compound streaks on the silica gel. What can I do?

A5: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, causing peak tailing and poor separation.

-

Recommendation: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.[13] Alternatively, purification can sometimes be achieved by converting the free base to a salt (e.g., hydrochloride or maleate salt) and purifying it by recrystallization.[14]

Visualizing the Workflow

A systematic approach is key to troubleshooting synthetic problems. The following diagram illustrates a logical workflow for addressing low reaction yields.

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Experimental Protocols

The following protocols provide a detailed, validated starting point for your experiments.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of tert-butyl 4-(2-(benzyloxy)phenyl)piperidine-1-carboxylate.

Caption: Reaction scheme for the Suzuki-Miyaura coupling step.

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stir bar, add 1-(benzyloxy)-2-bromobenzene (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and K₃PO₄ (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) via cannula.

-

Add Pd(PPh₃)₄ (0.05 eq) to the stirring mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Protocol 2: N-Boc Deprotection

This protocol describes the synthesis of 4-(2-(benzyloxy)phenyl)piperidine.

Procedure:

-

Dissolve tert-butyl 4-(2-(benzyloxy)phenyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of Dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise to the stirring solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the excess acid and liberate the free base.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

If necessary, purify by flash column chromatography using an eluent system containing 1% triethylamine.[13]

References

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

Watson, D. A., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. DOI: 10.1039/D2SC04938A. Retrieved from [Link]

-

DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492. DOI: 10.1021/jo0007682. Retrieved from [Link]

- Elpern, B. (1959). U.S. Patent No. 2,904,550. Google Patents.

-

Sigman, M. S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. DOI: 10.1021/jacs.3c03991. Retrieved from [Link]

-

Pilli, R. A., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. DOI: 10.1039/C4OB02497A. Retrieved from [Link]

- Nogrady, T. (1988). EP Patent No. 0285032A1. Google Patents.

-

Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Journal of Organic Chemistry, 84(8), 4846-4855. DOI: 10.1021/acs.joc.8b02909. Retrieved from [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. DOI: 10.3390/molecules25214936. Retrieved from [Link]

-

Buldurun, K., et al. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES. Retrieved from [Link]

-

Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]

-

Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. DOI: 10.4236/ijoc.2017.72011. Retrieved from [Link]

-

Singh, Y., et al. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Glennon, R. A., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Retrieved from [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

-

Glennon, R. A., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Retrieved from [Link]

-

Reddy, T. J., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Retrieved from [Link]

-

Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4045-4053. DOI: 10.1016/j.bioorg.2018.02.016. Retrieved from [Link]

-

Ghorai, P., et al. (2022). Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. RSC Publishing. DOI: 10.1039/D2RA06554A. Retrieved from [Link]

-

Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

Katritzky, A. R., et al. (2001). Reductive BOC-Amination of Aldehydes. ResearchGate. Retrieved from [Link]

-

Perez-Perez, M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. DOI: 10.1039/D3OB00822C. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 4. mdpi.com [mdpi.com]

- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]

Technical Support Center: Purification of 4-(2-(Benzyloxy)phenyl)piperidine

Case ID: PUR-42BPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Isolation of 4-(2-(Benzyloxy)phenyl)piperidine from Reaction Mixtures

Triage: Diagnostic & Quick Solutions

Welcome to the Purification Support Center. Based on the structural properties of 4-(2-(Benzyloxy)phenyl)piperidine (a lipophilic secondary amine with a sensitive ether linkage), we have categorized common isolation issues below.

| Symptom | Probable Cause | Recommended Protocol |

| Sticky/Dark Oil | Residual solvent or non-basic impurities (phenols, benzyl halides). | Protocol A: Acid-Base Extraction |

| Streaking on TLC | Interaction between amine nitrogen and acidic silanols on silica.[1][2] | Protocol B: Amine-Modified Chromatography |

| Co-elution | Presence of N-benzylated byproduct (tertiary amine). | Protocol B (Advanced): Gradient Optimization |

| No Solidification | Product is an amorphous free base; requires salt formation. | Protocol C: HCl Salt Crystallization |

Protocol A: Acid-Base Extraction (The "Rough Clean")

Objective: Remove neutral impurities (unreacted benzyl bromide, benzyl alcohol) and acidic impurities (unreacted phenols) without using chromatography.

Mechanism: The piperidine nitrogen (pKa ~11) allows reversible switching between organic-soluble (free base) and water-soluble (salt) forms. The benzyloxy group is stable to basic conditions but can be sensitive to strong aqueous acids if heated; therefore, we use cold, dilute acid.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Acid Extraction:

-

Extract the organic layer 3x with 1M HCl (aq) .

-

Critical Check: The product is now in the Aqueous Layer (as the hydrochloride salt).[3]

-

Waste: The Organic Layer contains non-basic impurities (Benzyl bromide, neutral side products). Discard after TLC confirmation.

-

-

Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.

-

Basification:

-

Cool the aqueous layer to 0°C.

-

Slowly add 6M NaOH or Sat. NaHCO₃ until pH > 12. The solution will become cloudy as the free base precipitates/oils out.

-

-

Recovery:

Figure 1: Logic flow for Acid-Base purification to remove non-amine impurities.

Protocol B: Flash Chromatography (The Separation)

Issue: Users often report "tailing" or "streaking" of 4-arylpiperidines on silica gel. Cause: The basic secondary amine interacts strongly with acidic silanol groups (Si-OH) on the stationary phase, causing band broadening.

Solution 1: Mobile Phase Modifiers

Do not run a standard Hexane/EtOAc gradient. You must modify the mobile phase.[2][6]

-

Option A (Standard): Add 1-2% Triethylamine (TEA) to your mobile phase.

-

Example: 98:2 DCM:MeOH + 1% TEA.

-

Note: TEA competes for silanol sites, allowing your amine to elute as a tight band.

-

-

Option B (The "Gold Standard" for Piperidines):

-

Solvent A: DCM

-

Solvent B: 10% MeOH in DCM containing 1% NH₄OH (Ammonium Hydroxide).

-

Gradient: 0% to 50% B.

-

Why: NH₄OH is more effective than TEA for deactivating silica for secondary amines.

-

Troubleshooting: Separating N-Benzyl vs. O-Benzyl

If your synthesis involved alkylation, you may have the N-benzyl impurity (tertiary amine) alongside your O-benzyl product (secondary amine).

-

Rf Differentiation: The N-benzyl impurity (tertiary) lacks the hydrogen bond donor capability of the secondary amine. In a DCM/MeOH system, the N-benzyl impurity typically elutes before (higher Rf) the desired secondary amine product.

-

Visualization: Both spots will be UV active. Use Ninhydrin stain :

-

Product (Secondary Amine): Stains Red/Pink.

-

Impurity (Tertiary Amine): Does not stain (or stains very faintly yellow).

-

Protocol C: Crystallization (The "Final Polish")

Issue: The free base is an oil or low-melting solid that is difficult to handle. Solution: Convert to the Hydrochloride (HCl) salt.[3][7] This stabilizes the molecule and purifies it via lattice rejection of impurities.

Step-by-Step Salt Formation:

-

Preparation: Dissolve 1.0 g of the purified free base oil in a minimum amount of absolute ethanol or dry diethyl ether (approx. 5-10 mL).

-

Acidification:

-

Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with stirring.

-

Observation: A white precipitate should form immediately.

-

Endpoint: Test pH on wet paper; stop when acidic (pH 2-3).

-

-

Crystallization:

-

If precipitate is amorphous/gummy: Heat the mixture gently to boiling and add Isopropanol (IPA) dropwise until clear.

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

-

Isolation: Filter the white crystals and wash with cold ether.

Data Table: Expected Solubility Profile

| Solvent | Free Base (Target) | HCl Salt (Target) |

| Water | Insoluble | Soluble |

| Diethyl Ether | Soluble | Insoluble |

| DCM | Soluble | Soluble (Moderate) |

| Hexane | Insoluble/Sparingly | Insoluble |

| Methanol | Soluble | Soluble |

FAQ: Expert Troubleshooting

Q: I used benzyl bromide for the synthesis, and I can't get rid of the smell. A: Benzyl bromide is a lachrymator and persists in oils.

-

Fix: If Protocol A (Acid-Base) failed, stir your crude organic phase with polymer-supported amine scavenger resin (e.g., Trisamine) for 2 hours, or add a small amount of secondary amine (like morpholine) to react with the excess benzyl bromide, turning it into a very polar salt that washes out with water.

Q: My product decomposed during hydrogenation. A: You likely cleaved the benzyl ether.

-

Fix: The benzyl ether bond is cleaved by Pd/C + H₂. If you are trying to reduce a double bond elsewhere in the molecule while keeping the benzyl group, use a catalyst poison (like Lindlar's catalyst ) or switch to a chemical reductant like Sodium Borohydride (NaBH₄) if applicable.

Q: Can I use C18 (Reverse Phase) chromatography? A: Yes, but you must control the pH.

-

Protocol: Use Water/Acetonitrile with 0.1% Formic Acid or 0.1% TFA .

-

Warning: The product will elute as the salt.[3][8] You will need to free-base it (Protocol A, steps 4-5) after evaporating the acetonitrile if you need the free amine.

Figure 2: Decision tree for selecting chromatography conditions.

References

-

Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from

-

University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Amine Purification. Retrieved from

-

ResearchGate. (2012).[9] Removing Benzyl bromide from reaction mixtures.[9][10][11] Retrieved from

-

National Institutes of Health (NIH). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from

Sources

- 1. biotage.com [biotage.com]

- 2. biotage.com [biotage.com]

- 3. designer-drug.com [designer-drug.com]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chromatography [chem.rochester.edu]

- 7. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

Minimizing impurities in 4-(2-(Benzyloxy)phenyl)piperidine formulation

Technical Support Center: 4-(2-(Benzyloxy)phenyl)piperidine

A Guide to Minimizing Impurities in Synthesis and Formulation

Welcome to the technical support guide for 4-(2-(benzyloxy)phenyl)piperidine. As a key intermediate in pharmaceutical development, particularly for CNS-targeted agents and dopamine receptor antagonists, achieving high purity is paramount for reliable downstream applications, safety, and efficacy.[1][2] This document, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and validated protocols to identify, control, and minimize impurities during its synthesis and handling.

Section 1: The Synthetic Landscape and Impurity Profile

The most common and versatile route to synthesize the 4-(2-(benzyloxy)phenyl)piperidine scaffold is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This method involves coupling an aryl halide or triflate, such as 1-(benzyloxy)-2-bromobenzene, with a suitable piperidine-4-boronic acid derivative. While efficient, this pathway is susceptible to several side reactions that generate a predictable profile of process-related impurities.

Caption: Synthetic pathway and common impurity origins.

Table 1: Common Impurities and Identification

| Impurity Name | Structure | Likely Origin | Recommended Analytical Technique |

| 2-(Benzyloxy)benzene | Ph-CH₂-O-Ph | Dehalogenation of aryl halide starting material.[5] | GC-MS, HPLC-UV |

| Piperidine | C₅H₁₁N | Protodeboronation of boronic acid/ester.[6] | GC-MS (derivatization may be needed), ¹H NMR |

| 4,4'-Bipiperidine | C₁₀H₂₀N₂ | Homocoupling of the piperidine boronic ester.[7] | LC-MS |

| 4-(2-Hydroxyphenyl)piperidine | HO-Ph-C₅H₁₀N | Debenzylation of the final product.[8][9] | LC-MS, HPLC-UV |

| Unreacted Starting Materials | N/A | Incomplete reaction. | HPLC-UV, GC-MS |

| Palladium Residues | Pd | Catalyst carryover. | Inductively Coupled Plasma (ICP-MS) |

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific impurity issues encountered during synthesis.

Q1: My final product is contaminated with 2-(benzyloxy)benzene, the dehalogenated analog of my aryl bromide starting material. How can I prevent this?

A1: Dehalogenation is a common side reaction in Suzuki couplings, often promoted by certain bases, solvents, or hydride sources in the reaction mixture.[5] The palladium(II) intermediate formed after oxidative addition can undergo reduction to a palladium-hydride species, which then reductively eliminates with the aryl group to form the undesired dehalogenated product.

Causality & Mitigation Strategies:

-

Choice of Base: Highly nucleophilic or basic alkoxides (e.g., NaOEt) or the use of amine bases in alcoholic solvents can act as hydride donors.[5]

-

Solution: Switch to a non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). These are less likely to generate hydride species.

-

-

Solvent Purity: Aldehydes or other reducible impurities in solvents can contribute to this side reaction.

-

Solution: Use high-purity, degassed solvents. Ensure solvents like THF or dioxane are free of peroxides.

-

-

Ligand Choice: The electronic properties of the phosphine ligand can influence the stability of the Pd-Aryl intermediate.

-

Solution: Employing more electron-rich and bulky phosphine ligands can sometimes favor the desired cross-coupling pathway over dehalogenation.

-

Q2: Analytical data (LC-MS) shows a significant peak corresponding to the homocoupling of my piperidine boronic ester (4,4'-bipiperidine). What causes this and how is it fixed?

A2: Homocoupling of boronic acid derivatives is typically caused by the presence of oxygen, which can promote an oxidative coupling pathway, or by certain palladium catalyst states.[7] The instability of the boronic acid or ester itself can also be a contributing factor.[5]

Causality & Mitigation Strategies:

-

Oxygen Contamination: Dissolved oxygen is a primary culprit in promoting the homocoupling of organoboron reagents.

-

Protocol: Implement a rigorous degassing procedure for all solvents and reagents. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

-

-

Catalyst Loading & State: An excess of Pd(0) or the formation of palladium black can sometimes catalyze homocoupling.

-

Solution: Use the minimum effective catalyst loading (typically 0.5-2 mol%). Ensure the catalyst and ligands form a homogeneous solution before adding other reagents. If palladium black is observed, the reaction may need optimization of ligands or temperature.[7]

-

-

Boronic Acid Stability: Some boronic acids are prone to decomposition, which can lead to side reactions.

-

Solution: Use the more stable pinacol ester derivative of the piperidine boronic acid. If using the free boronic acid, ensure it is of high purity and stored under inert conditions.

-

Q3: My reaction yield is low, and ¹H NMR shows a significant amount of free piperidine, suggesting protodeboronation has occurred. Why is this happening?

A3: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[6] This is a very common side reaction, especially in the presence of water and with certain bases or at elevated temperatures.

Causality & Mitigation Strategies:

-

Excess Water/Protic Solvents: Water is required to hydrolyze the boronate ester and facilitate transmetalation, but excess water, especially at high pH, can accelerate protodeboronation.

-

Solution: Carefully control the amount of water in the reaction. Use a biphasic solvent system (e.g., Toluene/H₂O) with a defined ratio. Avoid protic solvents like methanol or ethanol if this side reaction is severe.

-

-

Reaction Temperature and Time: Higher temperatures and prolonged reaction times increase the likelihood of protodeboronation.

-

Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If possible, screen for lower reaction temperatures that still provide a reasonable reaction rate.

-

-

Base Strength: Strong bases can increase the rate of this side reaction.

-

Solution: While a base is necessary, using a milder base like K₂CO₃ or even Cs₂CO₃ (which can sometimes accelerate the desired reaction more than the side reaction) may be beneficial.

-

Q4: During purification and upon storage, I am detecting an increasing amount of 4-(2-hydroxyphenyl)piperidine. What is causing this debenzylation?

A4: The benzyl ether linkage is susceptible to cleavage under both acidic and reductive conditions. This degradation can occur during acidic workups, purification on silica gel, or via catalytic hydrogenolysis if inappropriate reagents or conditions are used.[9][10]

Causality & Mitigation Strategies:

-

Acidic Conditions: Strong acids used during workup or purification can catalyze the cleavage of the benzyl ether. Silica gel itself is acidic and can promote this degradation during column chromatography.

-

Solution (Workup): Use a mild basic wash (e.g., saturated NaHCO₃ solution) instead of a strong acid wash if possible. If an acid wash is necessary to remove basic impurities, use a dilute solution and minimize contact time.

-

Solution (Chromatography): Neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a tertiary amine, such as triethylamine (0.1-1% v/v).[11] Alternatively, use a less acidic stationary phase like alumina.

-

-

Reductive Cleavage: This is a primary concern if any hydrogenation steps are performed after the Suzuki coupling. Residual palladium catalyst from the Suzuki reaction can, in the presence of a hydrogen source, catalyze the hydrogenolysis (cleavage) of the C-O benzyl bond.

-

Solution: Ensure complete removal of the palladium catalyst before any subsequent steps that might involve hydrogen sources. If a reduction is needed elsewhere in the molecule, consider alternative protecting groups to the benzyl ether, or use a debenzylation-compatible method if the intent is to remove the group.[10]

-

Section 3: Recommended Analytical and Purification Protocols

Protocol 1: HPLC Purity Analysis

This reverse-phase HPLC method is designed for the separation of 4-(2-(benzyloxy)phenyl)piperidine from its common impurities.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 220 nm and 254 nm; or MS detector |

| Injection Vol. | 10 µL |

Note: This method serves as a starting point and may require optimization based on the specific impurity profile and available equipment.[12][13]

Protocol 2: Multi-Step Purification Workflow

For complex impurity profiles, a multi-step approach is often necessary.

Caption: A robust multi-step purification workflow.

Step-by-Step Acid-Base Extraction: [11]

-

Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic piperidine product will be protonated and move into the aqueous layer. Neutral impurities (e.g., dehalogenated starting material) will remain in the organic layer.

-

Separate the layers. The organic layer can be discarded.

-

Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is >10, causing the deprotonated product to precipitate or form an oil.

-

Extract the free-base product back into an organic solvent (e.g., DCM) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

-

What are typical acceptance criteria for these impurities in a pharmaceutical setting?

-

Acceptance criteria are strictly defined by regulatory bodies like the ICH. For a typical small molecule API, specified identified impurities are often limited to ≤0.15%, unspecified impurities to ≤0.10%, and total impurities to ≤1.0%. However, these limits can be much stricter depending on the impurity's toxicity and the clinical dose of the drug.

-

-

How should I store the purified 4-(2-(benzyloxy)phenyl)piperidine to ensure long-term stability?

-

Store the compound in a well-sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. Keep it in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended.[14] Avoid exposure to acidic vapors.

-

-

I have an unknown impurity peak in my HPLC. What is the best way to identify it?

-

The first step is to use HPLC coupled with a mass spectrometer (LC-MS) to get the molecular weight of the unknown impurity. This can provide immediate clues (e.g., a mass corresponding to a homodimer or a degraded product). For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

-

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Eans, S. O., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Retrieved from [Link]

-

Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. Retrieved from [Link]

-

Chemistry Learner. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

-

Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4934. Retrieved from [Link]

-

The Royal Society of Chemistry. (2007). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 79, 144-154. Retrieved from [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Retrieved from [Link]

- Elpern, B. (1959). U.S. Patent No. 2,904,550. U.S. Patent and Trademark Office.

-

Zimecki, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(6), 457-463. Retrieved from [Link]

-

Molnár, M., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 62(1), 59-67. Retrieved from [Link]

-

Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. Retrieved from [Link]

-

Patorra, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 430-434. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Anantha Reddy, P., & S. B. Rao. (1989). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Organic Preparations and Procedures International, 21(3), 363-366. Retrieved from [Link]

-

Republic of Slovenia Ministry of the Interior. (2017). ANALYTICAL REPORT. Retrieved from [Link]

-

Rajaraman, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

-

Eans, S. O., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Chemical Neuroscience, 13(21), 3047-3060. Retrieved from [Link]

- Näsman, J. H. (1988). European Patent No. EP0285032A1. European Patent Office.

-

Lasota, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7350. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

-

De Ruiter, J., & Noggle, F. T. (2010). Analytical Methods for the Characterization of the Isomers of Trifluoromethylphenylpiperazine and Fluorophenylpiperazine. Analytical Methods, 2(1), 1-10. Retrieved from [Link]

-

Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

-

NIST. (n.d.). 4-Benzylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Yoneda Labs [yonedalabs.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. pure.mpg.de [pure.mpg.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. policija.si [policija.si]

- 14. chemimpex.com [chemimpex.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Alternative catalysts for the synthesis of 4-(2-(Benzyloxy)phenyl)piperidine

Welcome to the technical support guide for the synthesis of 4-(2-(Benzyloxy)phenyl)piperidine. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of this important piperidine derivative. The content is structured to address specific experimental challenges and provide scientifically grounded solutions.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of 4-(2-(benzyloxy)phenyl)piperidine, which is often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction to synthesize 4-(2-(benzyloxy)phenyl)piperidine is resulting in a low yield or only starting materials. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura coupling are a common issue that can often be traced back to several factors related to reagents, reaction conditions, or the catalyst system.[1]

A. Reagent Quality and Stability:

-

Boronic Acid/Ester Instability: Boronic acids can be susceptible to degradation, a process known as protodeboronation.[1] It is recommended to use fresh or recently purified boronic acids. Alternatively, more stable boronic esters, such as pinacol esters, can be utilized.[2]

-

Halide Reactivity: The reactivity of the aryl halide coupling partner follows the trend I > Br > Cl > F.[2] If you are using an aryl chloride, the reaction may be sluggish. Consider switching to the corresponding bromide or iodide if possible.

-

Solvent and Base Purity: Ensure that solvents are anhydrous, especially if the protocol specifies this, and are properly degassed. The purity and strength of the base are also critical for the reaction's success.[1]

B. Catalyst System and Reaction Conditions:

-

Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by oxygen, leading to deactivation.[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[1]

-

Ligand Oxidation: Phosphine ligands are prone to oxidation by air, which prevents them from coordinating to the palladium center.[1] Use fresh ligands or those that have been stored under an inert atmosphere.

-

Inadequate Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst aggregation and reduced activity.[1] The optimal ratio is dependent on the specific ligand and palladium source, but typically ranges from 1:1 to 4:1.[1]

-

Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow at a lower temperature, a cautious increase may improve the yield. However, excessive heat can lead to catalyst decomposition.[1]

C. Homocoupling as a Side Reaction:

The formation of homocoupled products, where two molecules of the boronic acid or two molecules of the aryl halide react with each other, can reduce the yield of the desired cross-coupled product. This is often exacerbated by catalyst deactivation.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in your Suzuki-Miyaura coupling reaction.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Q4: What is the role of the base in a Suzuki-Miyaura coupling?